molecular formula C9H11F3N2O2 B2410923 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone CAS No. 477708-98-8

3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone

Cat. No.: B2410923
CAS No.: 477708-98-8
M. Wt: 236.194
InChI Key: STMGFEUCLBNCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone is a synthetic organic compound known for its diverse applications in various scientific fields. Its unique structure, featuring a trifluoromethyl group attached to a pyrazole ring, lends it distinct chemical properties that make it useful in research and industrial processes.

Properties

IUPAC Name

3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-5(15)6(2)16-8-4-7(9(10,11)12)13-14(8)3/h4,6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMGFEUCLBNCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC(=NN1C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

    • Reagents: Methylhydrazine, 1,1,1-trifluoro-2,4-pentanedione

    • Conditions: Heated under reflux in an inert atmosphere

    • Outcome: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Step 2: Synthesis of 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone

    • Reagents: 1-methyl-3-(trifluoromethyl)-1H-pyrazole, 3-bromo-2-butanone

    • Conditions: Nucleophilic substitution reaction, typically performed under mild basic conditions

    • Outcome: Formation of the target compound

Industrial Production Methods

  • In an industrial setting, the production of this compound may utilize high-throughput reactors and automation for efficiency. Optimizing reaction conditions to maximize yield and minimize impurities is crucial.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the butanone moiety, forming carboxylic acid derivatives.

  • Reduction: : Reduction can be carried out using mild reducing agents to convert ketones into secondary alcohols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Organometallic reagents like Grignard reagents

Major Products Formed

  • Oxidation: Carboxylic acids

  • Reduction: Secondary alcohols

  • Substitution: Various derivatives depending on the substituent introduced

Scientific Research Applications

Chemistry

  • As an intermediate in the synthesis of complex organic molecules

  • Used in studying the effects of trifluoromethyl groups on chemical reactivity

Biology

  • Investigated for its potential as a bioactive compound due to its unique structural properties

Medicine

  • Explored for potential pharmaceutical applications, particularly in the development of novel drugs

Industry

  • Used in the production of advanced materials and agrochemicals

  • Acts as a building block in the synthesis of specialty chemicals

Mechanism of Action

The compound’s activity is primarily influenced by the trifluoromethyl group and the pyrazole ring, which can interact with various molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking. The exact mechanism depends on the specific application, but generally, it targets enzymes or receptors involved in biological pathways.

Comparison with Similar Compounds

When compared to other trifluoromethyl-pyrazole derivatives, 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone stands out due to its unique combination of functional groups

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ylmethanol

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Each of these compounds shares the trifluoromethyl-pyrazole core but differs in the attached functional groups, leading to different chemical behaviors and applications.

There you have it! This compound is a fascinating topic with much to explore across multiple scientific disciplines. Curious about any specific part of it?

Biological Activity

3-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone is a compound of growing interest in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₁F₃N₂O₂
  • Molecular Weight : 236.19 g/mol
  • CAS Number : 477708-98-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways.

Inhibition of Enzymatic Activity

Research indicates that this compound may act as a reversible inhibitor of certain proteases, particularly those involved in viral replication processes. For instance, studies have shown its potential as an inhibitor of the SARS-CoV-2 3CL protease, which is crucial for viral maturation and replication .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar pyrazole structures exhibit significant anticancer properties. The inhibition of cell proliferation in various cancer cell lines has been observed, suggesting that this compound may share similar effects .

Case Study 1: Antiviral Activity

A study investigated the efficacy of ketone-based inhibitors against coronaviruses, revealing that derivatives similar to this compound displayed significant inhibitory effects on viral proteases . The IC50 values indicated potent activity, making these compounds promising candidates for antiviral drug development.

Case Study 2: Anticancer Properties

In another study focusing on pyrazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results showed a marked reduction in cell viability, particularly in breast and lung cancer models, supporting further exploration into its therapeutic applications .

Biological Activity Summary Table

Activity TypeTargetEffectReference
AntiviralSARS-CoV-2 3CL proteaseInhibition (IC50)
AnticancerVarious cancer cell linesReduced viability
Enzyme InhibitionProteasesReversible inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.